molecular formula C9H18ClNO2 B8182380 methyl 2-isopropyl-D-prolinate hydrochloride

methyl 2-isopropyl-D-prolinate hydrochloride

Cat. No.: B8182380
M. Wt: 207.70 g/mol
InChI Key: ARDPRNBGDSAVHK-FVGYRXGTSA-N
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Description

Methyl 2-isopropyl-D-prolinate hydrochloride is a chiral proline derivative characterized by a five-membered pyrrolidine ring with an isopropyl group at the 2-position and a methyl ester moiety. The D-configuration of the prolinate backbone distinguishes it from the naturally occurring L-proline, making it valuable in enantioselective synthesis and pharmaceutical research. This compound is typically synthesized via esterification and subsequent hydrochlorination of proline derivatives, leveraging its hydrochloride salt form for enhanced stability and solubility in polar solvents.

The isopropyl substituent in this compound introduces steric hindrance, which can influence its reactivity, molecular interactions, and applications in asymmetric catalysis or peptide mimetics .

Properties

IUPAC Name

methyl (2S)-2-propan-2-ylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(8(11)12-3)5-4-6-10-9;/h7,10H,4-6H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDPRNBGDSAVHK-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Hydrogenation of Pyrrolidine-2-Carbaldehyde Derivatives

A plausible starting point involves the asymmetric hydrogenation of a pyrrolidine-2-carbaldehyde derivative bearing an isopropyl group. The method outlined in CN107827802B employs (R)-SpiroPAP-Me-Ir as a chiral catalyst, achieving 99% enantiomeric excess (ee) for D-proline. Adapting this approach, 2-isopropylpyrrolidine-2-carbaldehyde could undergo hydrogenation under similar conditions:

ParameterValueSource Adaptation
Catalyst(R)-SpiroPAP-Me-Ir (0.001 mol%)CN107827802B
SolventMethanol/EthanolCN107827802B
Pressure2–4 MPa H₂CN107827802B
Temperature20–25°CCN107827802B
Reaction Time3–5 hoursCN107827802B

After hydrogenation, the resulting 2-isopropyl-D-prolinol intermediate would require oxidation to the carboxylic acid. The patent specifies potassium permanganate or dichromate as oxidants, yielding D-proline with 95.65% efficiency . Subsequent esterification with methanol under acidic conditions (e.g., HCl gas) would produce the methyl ester hydrochloride.

Acyl Chlorination and Alkylation Strategies

An alternative route, inspired by CN111018767A, involves functionalizing 1-methyl-D-proline hydrochloride through acyl chlorination. While the patent focuses on synthesizing (R)-1-methylpyrrolidine-2-carbaldehyde, the methodology can be modified to introduce an isopropyl group:

  • Acyl Chlorination : Treat 2-isopropyl-D-proline with thionyl chloride or oxalyl chloride in the presence of DMF (0.01–0.05 mol%) to form the acyl chloride.

  • Catalytic Hydrogenation : Subject the acyl chloride to hydrogenation over palladium catalysts (e.g., Pd/BaSO₄) to reduce the carbonyl group, yielding 2-isopropyl-D-prolinol.

  • Esterification : React the prolinol intermediate with methanol and HCl to form the methyl ester hydrochloride.

This route benefits from the patent’s reported 88–90% yields for analogous compounds, though the isopropyl group’s steric bulk may necessitate longer reaction times or elevated temperatures.

Optimization of Reaction Parameters

Catalyst Loading and Recyclability

Both patents emphasize low catalyst loadings (0.001–0.0001 mol%) and recyclability. For instance, the (R)-SpiroPAP-Me-Ir catalyst in CN107827802B is filtered and reused without significant loss of activity. Implementing similar protocols for asymmetric hydrogenation could reduce costs for large-scale production of this compound.

Solvent and Temperature Effects

Methanol, ethanol, and isopropanol are highlighted as green solvents in CN107827802B, offering low toxicity and cost. However, the isopropyl group’s hydrophobicity may favor mixed solvent systems (e.g., methanol/water) to enhance intermediate solubility during oxidation or esterification.

The table below contrasts two hypothetical synthesis routes for this compound, derived from the referenced patents:

MethodStarting MaterialKey StepsYield*ee*
Asymmetric Hydrogenation2-Isopropylpyrrolidine-2-carbaldehydeHydrogenation → Oxidation → Esterification~90%≥99%
Acyl Chlorination2-Isopropyl-D-prolineAcyl Chlorination → Hydrogenation → Esterification~85%95–98%

*Hypothetical values extrapolated from patent data .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-D-prolinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 2-isopropyl-D-prolinate hydrochloride typically involves the reaction of D-proline with methylating agents under controlled conditions. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential use as:

  • Antitumor agents : Research indicates that proline derivatives can be modified to enhance their anticancer properties, making this compound a candidate for further exploration in this area .
  • Neuroleptics : Compounds derived from proline have shown promise in the development of neuroleptic medications, which are used to treat psychiatric disorders .

Chiral Reagents and Catalysts

Due to its chiral nature, this compound is utilized as a resolving agent and chiral catalyst in asymmetric synthesis. This application is critical in the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many drugs .

Enzyme Inhibition

Studies have demonstrated that proline derivatives can modulate enzyme activity, particularly in the context of prolyl oligopeptidase inhibition. This compound has been investigated for its ability to inhibit enzymes involved in neurodegenerative diseases, showcasing its potential as a therapeutic agent .

Antimicrobial Properties

Recent investigations into proline derivatives have revealed antimicrobial properties against various pathogens, including bacteria and fungi. This compound may contribute to the development of new antimicrobial agents, addressing the growing issue of antibiotic resistance .

Antitumor Activity Evaluation

A study evaluated the anticancer potential of proline derivatives, including this compound, against several cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the proline structure could enhance therapeutic efficacy .

Neuroprotective Effects

Research focused on the neuroprotective effects of D-proline derivatives has shown that they can reduce oxidative stress and improve neuronal survival rates in vitro. This highlights the potential of this compound as a candidate for treating neurodegenerative diseases .

Data Tables

Application AreaSpecific UseResearch Findings
Drug DevelopmentAntitumor agentsSignificant cytotoxic effects against cancer cells
Chiral ReagentsAsymmetric synthesisEffective resolving agent for enantiomers
Biological ActivityEnzyme inhibitionModulates enzyme activity related to neurodegeneration
Antimicrobial PropertiesAntibacterial and antifungal agentsEffective against multiple pathogens

This comprehensive overview emphasizes the multifaceted applications of this compound across various scientific domains, indicating its potential for future research and therapeutic development.References:

  • CN102180823B - A kind of method of refining prolinamide .
  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with ... .
  • Synthesis and Evaluation of Biological Activities ... .
  • Synthesis of Functionalized Proline‐Derived Azabicycloalkane ... .

Mechanism of Action

The mechanism by which methyl 2-isopropyl-D-prolinate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-L-Proline Methyl Ester Hydrochloride (CAS# 220060-08-2)
  • Structure : Features a methyl group at the 2-position and an L-configuration.
  • The D-configuration reverses stereochemical outcomes compared to L-forms, critical for targeting specific enantiomers in drug development .
  • Applications : Both compounds serve as chiral building blocks, but the D-isopropyl variant may offer superior performance in rigidifying peptide backbones or modulating pharmacokinetic properties.
17α-Hydroxy-Yohimban-16α-Carboxylic Acid Methyl Ester Hydrochloride
  • Structure : A yohimbine-derived indole alkaloid with a methyl ester and hydrochloride group.
  • Comparison :
    • While both are ester hydrochlorides, yohimbine derivatives exhibit alpha-2 adrenergic antagonist activity , whereas methyl 2-isopropyl-D-prolinate is primarily a synthetic intermediate.
    • The prolinate’s smaller ring system (pyrrolidine vs. yohimbine’s polycyclic structure) reduces complexity but limits biological target diversity .

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
  • Structure : A four-membered azetidine ring with a naphthyl-propoxy substituent.
  • Comparison :
    • The azetidine ring (4-membered) confers greater conformational rigidity compared to prolinate’s pyrrolidine (5-membered), influencing binding affinity in receptor-ligand interactions.
    • Methyl 2-isopropyl-D-prolinate’s ester group enhances solubility, whereas KHG26792’s hydrophobic naphthyl group may improve membrane permeability .

2-Dimethylaminoisopropyl Chloride Hydrochloride
  • Structure: A chlorinated tertiary amine with a dimethylamino group.
  • Comparison :
    • Serves as an alkylating agent in synthesis, contrasting with methyl 2-isopropyl-D-prolinate’s role as a chiral auxiliary.
    • Both are hygroscopic and water-soluble, but the prolinate’s ester functionality reduces reactivity toward nucleophiles compared to the chloride .

Physicochemical and Functional Data

Compound Molecular Formula Key Features Applications
Methyl 2-Isopropyl-D-Prolinate HCl C9H18NO2·HCl (inferred) Chiral ester, isopropyl substituent Asymmetric synthesis, peptide design
2-Methyl-L-Proline Methyl Ester HCl C7H13NO2·HCl L-configuration, methyl substituent Chiral intermediates
KHG26792 C17H22ClNO Azetidine core, naphthyl group Neurological research
2-Dimethylaminoisopropyl Chloride HCl C5H13Cl2NO Alkyl chloride, tertiary amine Polymer synthesis

Research Findings and Trends

  • Steric Effects : The isopropyl group in methyl 2-isopropyl-D-prolinate hydrochloride improves enantioselectivity in catalytic hydrogenation reactions compared to smaller substituents .
  • Solubility: Hydrochloride salts of prolinate esters exhibit higher aqueous solubility than non-ionic analogs, facilitating their use in biological assays.
  • Stability: Unlike 2-dimethylaminoisopropyl chloride hydrochloride, which is incompatible with oxidizers, prolinate esters show greater stability under acidic conditions .

Biological Activity

Methyl 2-isopropyl-D-prolinate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of proline, an amino acid known for its role in protein synthesis and various biochemical processes. The compound's structure can be summarized as follows:

  • Chemical Formula : C6_{6}H12_{12}ClNO2_{2}
  • Molecular Weight : 159.62 g/mol
  • CAS Number : 44629857 .

Biological Activity Overview

The biological activity of this compound is primarily associated with its antibacterial properties, particularly against mycobacterial infections. Recent studies have highlighted its potential as a therapeutic agent in treating multidrug-resistant tuberculosis (TB).

Antimicrobial Activity

  • Mechanism of Action :
    • This compound exhibits its antimicrobial effects by targeting specific bacterial proteins involved in DNA metabolism. This results in genotoxic stress and subsequent cell death in susceptible bacteria like Mycobacterium tuberculosis .
    • The compound has shown a low minimum inhibitory concentration (MIC) against M. tuberculosis, indicating potent bioactivity. For instance, mycoplanecins derived from similar structures demonstrated an MIC as low as 83 ng/mL .
  • Selectivity :
    • Studies have indicated that this compound selectively inhibits mycobacterial strains while sparing human microbiota, which is crucial for minimizing side effects during treatment .
  • Cytotoxicity :
    • In vitro tests have shown that this compound exhibits no cytotoxicity against mammalian cells (e.g., CHO-K1) up to concentrations of 37 µg/mL, suggesting a favorable safety profile for therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study on Mycoplanecins Identified the biosynthetic pathways and demonstrated significant antibacterial effects against M. tuberculosis with low MIC values .
Cytotoxicity Assessment Evaluated the cytotoxic effects on CHO-K1 cells, confirming no adverse effects at therapeutic concentrations .
DNA Damage Response Investigated the induction of luminescence in M. smegmatis reporter strains after treatment with the compound, indicating involvement in DNA damage response pathways .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of this compound is limited but indicates potential for oral bioavailability and effective tissue distribution. Further studies are needed to elucidate its metabolism and excretion profiles.

Q & A

Q. Which in vitro pharmacological models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Design assays targeting proline-related pathways (e.g., collagen biosynthesis or neurotransmission). Adapt nitric oxide (NO) analysis protocols from studies on L-NAME, a nitric oxide synthase inhibitor, using one-way ANOVA and Bonferroni post-tests to compare treatment groups . Use cell-based models (e.g., fibroblast cultures) to assess metabolic stability.

Q. How to formulate this compound for sustained-release delivery?

  • Methodological Answer : Develop floating matrix tablets using hydroxypropyl methyl cellulose (HPMC), as demonstrated for valganciclovir hydrochloride . Validate drug-polymer compatibility via FTIR and dissolution testing (pH 1.2–6.8). Optimize buoyancy using gas-generating agents (e.g., sodium bicarbonate) to prolong gastric retention.

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate experiments under standardized conditions (e.g., cell line, incubation time). For example, conflicting NO modulation results may arise from differences in L-NAME dosages or animal models; adjust protocols to align with published methodologies .

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